molecular formula C8H4Br2O4 B1315252 4,5-Dibromophthalic acid CAS No. 24063-28-3

4,5-Dibromophthalic acid

Cat. No. B1315252
CAS RN: 24063-28-3
M. Wt: 323.92 g/mol
InChI Key: ZIRYHOLKTROMQO-UHFFFAOYSA-N
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Description

4,5-Dibromophthalic acid is a chemical compound with the CAS Number: 24063-28-3 . It has a molecular weight of 323.93 and its IUPAC name is 4,5-dibromophthalic acid . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4,5-Dibromophthalic acid involves a process where phthalylhydrazine is dissolved into glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80 to 100 DEG C and reacted for 0.5 to 1 hour . After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water . The solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .


Molecular Structure Analysis

The molecular formula of 4,5-Dibromophthalic acid is C8H4Br2O4 . The InChI code for this compound is 1S/C8H4Br2O4/c9-5-1-3 (7 (11)12)4 (8 (13)14)2-6 (5)10/h1-2H, (H,11,12) (H,13,14) .


Physical And Chemical Properties Analysis

4,5-Dibromophthalic acid is a solid at room temperature . It has a density of 2.205g/cm3 . The boiling point of this compound is 448ºC at 760 mmHg .

Scientific Research Applications

Adamantane-Functionalized Phthalimide Scaffold

  • Scientific Field : Organic Chemistry, Drug Discovery .
  • Application Summary : The compound 4,5-Dibromophthalic acid is used in the synthesis of an adamantane-functionalized phthalimide scaffold. This novel compound could be used as a precursor for various synthetic pathways .
  • Methods of Application : The adamantanyl-functionalized phthalimide scaffold contains bromide groups on the C4 and C5 positions of the benzene ring, allowing further facile modifications of the scaffold .
  • Results or Outcomes : The structure was fully characterized including single-crystal X-ray crystallography. The crystal structure shows an adamantane moiety at an angle of 115.57 (7)° to the phthalimide core, hence sterically freeing the adamantane unit for host–guest interactions .

Synthesis of Carboxyl Substituted Phthalocyanine Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5-Dibromophthalic acid is used in the synthesis of carboxyl substituted phthalocyanine compounds .
  • Methods of Application : Optimal reaction conditions for 4,5-dibromophthalic acid synthesization with potassium permanganate, phase transfer catalyst, and o-xylene result in a yield of 85.5% .
  • Results or Outcomes : The synthesis process improves the yield of carboxyl substituted phthalocyanine compounds .

Preparation Method of 4,5-Dibromophthalic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5-Dibromophthalic acid is used in a preparation method that involves dissolving phthalylhydrazine into glacial acetic acid, adding N-bromo-succinimide (NBS), and heating the mixture .
  • Methods of Application : After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water. Solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .
  • Results or Outcomes : The preparation method of 4,5-dibromophthalic acid has the advantages of low cost, easy treatment of the reaction, and both products of two steps are separated out in a solid manner .

Synthesis of Carboxyl Substituted Phthalocyanine Compounds

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5-Dibromophthalic acid is used in the synthesis of carboxyl substituted phthalocyanine compounds .
  • Methods of Application : Optimal reaction conditions for 4,5-dibromophthalic acid synthesization with potassium permanganate, phase transfer catalyst, and o-xylene result in a yield of 85.5% .
  • Results or Outcomes : The synthesis process improves the yield of carboxyl substituted phthalocyanine compounds .

Preparation Method of 4,5-Dibromophthalic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5-Dibromophthalic acid is used in a preparation method that involves dissolving phthalylhydrazine into glacial acetic acid, adding N-bromo-succinimide (NBS), and heating the mixture .
  • Methods of Application : After the reaction is finished, the system is cooled to room temperature and the mixture is poured into ice water. Solids are separated out and filtered to obtain dibromophthalhydrazide and filtrate .
  • Results or Outcomes : The preparation method of 4,5-dibromophthalic acid has the advantages of low cost, easy treatment of the reaction, and both products of two steps are separated out in a solid manner .

Diastereoselective Synthesis of 4,5-Difluoropipecolic Acids

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4,5-Dibromophthalic acid is used in the diastereoselective synthesis of 4,5-difluoropipecolic acids .
  • Methods of Application : Three of the four possible diastereoisomers of 4,5-difluoropipecolic acid were successfully synthesized via deoxyfluorination chemistry .
  • Results or Outcomes : A DFT-based conformational study, supported by NMR J-based analysis, revealed that the different diastereoisomers of 4,5-difluoropipecolic acid preferentially adopt different puckers of the six-membered ring .

Safety And Hazards

The safety information for 4,5-Dibromophthalic acid includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-dibromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYHOLKTROMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505930
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromophthalic acid

CAS RN

24063-28-3
Record name 4,5-Dibromobenzene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
CR Ojala, WH Ojala, D Britton… - … Section B: Structural …, 1999 - scripts.iucr.org
4,5-Dichlorophthalic anhydride (CPA) lies on a twofold axis in space group C2/c; the molecules pack as stacks of two-dimensional sheets. Polymorph A of 5,6-dichlorobenzfurazan 1-…
Number of citations: 10 scripts.iucr.org
N Campbell, WK Leadill, JFK Wilshire - Journal of the Chemical …, 1952 - pubs.rsc.org
… oxidation to 4 : 5-dibromophthalic acid. … to 4 : 5-dibromophthalic acid could occur only by accompanying decarboxylation-an improbable event. The isolation of 4 : 5-dibromophthalic acid …
Number of citations: 4 pubs.rsc.org
F Zhang, SR Wang, XG Li, Y Xiao… - Advanced Materials …, 2014 - Trans Tech Publ
4, 5-dicyano dimethyl phthalate was an intermediate of the synthesis of phthalocyanine compounds substituted carboxyl. Under the existence of the solvent methanol, 4, 5-dibromo …
Number of citations: 3 www.scientific.net
CFH Allen, FP Pingert - Journal of the American Chemical Society, 1942 - ACS Publications
NO* net. Upon oxidation of the latter a large amount of^-bromobenzoic acid and a small quantity of 4, 5-dibromophthalic acid were produced; the substance is, therefore, 4, 4', 4", 5-…
Number of citations: 19 pubs.acs.org
D Britton - Acta Crystallographica Section C, 1999 - scripts.iucr.org
The molecular structure of 4, 5-dibromophthalic acid monoethyl ester is normal. The COOH group is rotated 12.8 and the COOEt group 69.0 out of the mean plane of the benzene ring. …
Number of citations: 3 scripts.iucr.org
CFH Allen, GF Frame, CV Wilson - The Journal of Organic …, 1941 - ACS Publications
Toluidine Blue is a dye that has certain rather unique properties, in par-ticular, itsspectral absorption characteristics, which do not resemble those of ordinary blue dyes (Fig. 1). While it …
Number of citations: 21 pubs.acs.org
CC Leznoff, Z Li, H Isago, AM D'Ascanio… - … of Porphyrins and …, 1999 - Wiley Online Library
Coupling of 4,5‐diiodophthalonitrile with tert‐butyldimethylsilylacetylene and a palladium catalyst gave 4,5‐bis(tert‐butyldimethylsilylethynyl)phthalonitrile. Cleavage of the silyl moiety …
Number of citations: 60 onlinelibrary.wiley.com
OY Neilands, EV Shebenina, GG Pukitis - Chemistry of Heterocyclic …, 1999 - Springer
Reaction of substituted phthalic acids or their anhydrides (including pyromellitic dianhydride) with salts of N-carboxymethylpyridinium and substituted N-carboxymethylpyridinium in the …
Number of citations: 5 link.springer.com
G Dai, J Chang, L Jing, C Chi - Journal of Materials Chemistry C, 2016 - pubs.rsc.org
N,N′-Dihexyl-dibenzopentalene dicarboximide (DBPDI) and N,N′-dioctyl-dinaphthopentalene dicarboximide (DNPDI) were successfully synthesized as new n-type semiconducting …
Number of citations: 32 pubs.rsc.org
YN Wang, QS Huo, P Zhang, JH Yu, JQ Xu - Spectrochimica Acta Part A …, 2016 - Elsevier
By utilizing the hydrothermal in situ acylation of organic acids with N 2 H 4 , three acylhydrazidate-coordinated compounds [Mn(L1) 2 (H 2 O) 2 ] (L1 = 2,3-quinolinedicarboxylhydrazidate…
Number of citations: 15 www.sciencedirect.com

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